molecular formula C31H34FNO8 B12377916 SPiDER-|AGal-1

SPiDER-|AGal-1

Cat. No.: B12377916
M. Wt: 567.6 g/mol
InChI Key: SVEDIEUQTRCORD-JGANWENXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SPiDER-βGal is a β-galactosidase-activatable fluorescent probe designed for rapid, high-sensitivity detection of β-galactosidase (β-Gal) activity in live cells, fixed tissues, and fresh/frozen clinical specimens. Its mechanism involves enzymatic cleavage of a β-galactoside moiety, releasing a fluorescent product that covalently binds to intracellular proteins, ensuring signal retention and minimizing leakage . This probe is widely used in:

  • Cancer diagnostics: Intraoperative detection of hepatocellular carcinoma (HCC) via topical application, achieving results within 10 minutes .
  • Senescence detection: Quantification of senescence-associated β-galactosidase (SA-β-gal) activity in aging or stressed cells .
  • Live-cell imaging: Compatibility with flow cytometry, confocal microscopy, and high-throughput screening .

Properties

Molecular Formula

C31H34FNO8

Molecular Weight

567.6 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[6'-(diethylamino)-4'-(fluoromethyl)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C31H34FNO8/c1-3-33(4-2)18-9-10-21-24(13-18)39-29-19(14-32)23(40-30-28(37)27(36)26(35)25(15-34)41-30)12-11-22(29)31(21)20-8-6-5-7-17(20)16-38-31/h5-13,25-28,30,34-37H,3-4,14-16H2,1-2H3/t25-,26+,27+,28-,30-,31?/m1/s1

InChI Key

SVEDIEUQTRCORD-JGANWENXSA-N

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)CF)C6=CC=CC=C6CO3

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)CF)C6=CC=CC=C6CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of SPiDER-|AGal-1 involves the synthesis of a fluorogenic probe that reacts with β-galactosidase to produce a fluorescent signal. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

SPiDER-|AGal-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    β-galactosidase: The enzyme responsible for cleaving this compound to produce fluorescence.

    Dimethyl sulfoxide (DMSO): A common solvent used in the preparation and storage of this compound.

    Hanks’ HEPES buffer: Used to maintain cell conditions during experiments

Major Products Formed

The major product formed from the enzymatic reaction of this compound with β-galactosidase is a fluorescent compound that can be detected using fluorescence microscopy or flow cytometry .

Scientific Research Applications

SPiDER-|AGal-1 has a wide range of scientific research applications, including:

Mechanism of Action

SPiDER-|AGal-1 exerts its effects through the following mechanism:

Comparison with Similar Compounds

Traditional Staining Agents: X-Gal

Parameter X-Gal SPiDER-βGal
Staining Time Hours 10–30 minutes
Cell Permeability Low (requires fixation) High (works in live cells)
Quantitative Data No (qualitative colorimetric) Yes (fluorometric)
Tissue Compatibility Fixed tissues only Live, fixed, or frozen tissues
Key Advantage Established protocol Rapid, no fixation, quantitative

SPiDER-βGal eliminates the need for fixation and provides quantitative fluorescence data, unlike X-Gal, which relies on prolonged incubation and subjective colorimetric interpretation .

Fluorescent Probes: CBT-β-Gal4 and HMRef-βGal

Probe Sensitivity vs. SPiDER-βGal Key Limitation
CBT-β-Gal4 Comparable Requires optimization for tissue use
HMRef-βGal Lower signal Unstable in frozen tissues

While CBT-β-Gal4 matches SPiDER-βGal’s sensitivity in detecting DNA damage-induced β-Gal activity, it lacks versatility in tissue imaging . HMRef-βGal, though rapid, shows weaker fluorescence and instability in non-fresh specimens .

Clinical Imaging Agents: ICG and 5-ALA

Parameter ICG/5-ALA SPiDER-βGal
Preparation Preoperative administration Immediate topical application
Diagnostic Speed Hours 10 minutes
Specificity Moderate 74.1–85.2%

SPiDER-βGal outperforms indocyanine green (ICG) and 5-aminolevulinic acid (5-ALA) in HCC detection, eliminating preoperative preparation and delivering results with 85.2% sensitivity and 74.1% specificity within minutes .

gGlu-HMRG (pH-Dependent Probe)

Parameter gGlu-HMRG SPiDER-βGal
Tissue Freshness Requires fresh specimens Compatible with frozen tissues
Signal Stability pH-dependent Covalent protein binding

SPiDER-βGal’s covalent linkage to intracellular proteins ensures stable fluorescence even in frozen-thawed tissues, unlike gGlu-HMRG, which depends on physiological pH and degrades in non-fresh samples .

Key Research Findings

  • HCC Detection: In 68 patient samples, SPiDER-βGal achieved an AUC of 0.864, with tumor fluorescence intensity surpassing non-tumor tissues within 2 minutes .
  • Senescence Quantification : Cavtratin-treated cells showed a 19.1% increase in SPiDER-βGal-positive cells, confirming its reliability in senescence studies .
  • Live-Cell Imaging : Demonstrated in Drosophila tissues and mouse organs without fixation, highlighting its versatility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.